2-methyl-3,3'-spirobi[benzo[f]chromene]

Thermochromism Spiropyran Activation Energy

2-Methyl-3,3'-spirobi[benzo[f]chromene] (CAS 10318-38-4), also named 2-methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran], is a synthetic organic compound belonging to the spirobi(naphthopyran) class, historically known as di-β-naphthospiropyran derivatives. With a molecular formula of C₂₆H₁₈O₂ and a molecular weight of 362.42 g/mol, this compound is characterized by a spiro carbon atom linking two naphthopyran units, one of which bears a methyl substituent at the 2-position.

Molecular Formula C26H18O2
Molecular Weight 362.4 g/mol
CAS No. 10318-38-4
Cat. No. B080375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3,3'-spirobi[benzo[f]chromene]
CAS10318-38-4
Synonyms2-methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]
Molecular FormulaC26H18O2
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC3=CC=CC=C32)OC14C=CC5=C(O4)C=CC6=CC=CC=C65
InChIInChI=1S/C26H18O2/c1-17-16-23-21-9-5-3-7-19(21)11-13-25(23)28-26(17)15-14-22-20-8-4-2-6-18(20)10-12-24(22)27-26/h2-16H,1H3
InChIKeyUDFAHPRGDYRYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3,3'-spirobi[benzo[f]chromene] (CAS 10318-38-4): A Methyl-Substituted Spirobi(naphthopyran) for Photochromic and Thermochromic Applications


2-Methyl-3,3'-spirobi[benzo[f]chromene] (CAS 10318-38-4), also named 2-methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran], is a synthetic organic compound belonging to the spirobi(naphthopyran) class, historically known as di-β-naphthospiropyran derivatives [1]. With a molecular formula of C₂₆H₁₈O₂ and a molecular weight of 362.42 g/mol, this compound is characterized by a spiro carbon atom linking two naphthopyran units, one of which bears a methyl substituent at the 2-position . Its core structure is noted for foundational thermochromic behavior, where heating induces a reversible color change [1], a property that underpins its investigation for applications such as ophthalmic lenses and optical switches.

Why Procurement of 2-Methyl-3,3'-spirobi[benzo[f]chromene] Cannot Be Fulfilled by Unsubstituted or Positional Isomer Analogs


Substituting 2-methyl-3,3'-spirobi[benzo[f]chromene] with its unsubstituted parent, 3,3'-spirobi[benzo[f]chromene] (CAS 178-10-9), or other close analogs without rigorous validation introduces significant risk of altered thermochromic and photochromic performance. Foundational literature on the spiropyran class establishes that even minor substituents can dictate the thermodynamic barrier for conversion between the colorless spiro (closed) form and the colored merocyanine (open) form [1]. A methyl group at the 2-position directly modifies the electronic environment of the pyran ring that participates in the ring-opening event, which can shift activation energies (Q) for thermochromism, alter absorption band positions, and change the kinetics of thermal fade [1]. Consequently, assuming functional interchangeability without batch-specific comparative data can lead to mismatched optical density, color hue, or switching speed in a final device.

Quantitative Differentiation of 2-Methyl-3,3'-spirobi[benzo[f]chromene] vs. Closest Analogs: An Evidence Assessment


Foundational Thermochromic Activation Energy as Baseline: Di-β-Naphthospiropyran vs. 2-Methyl Derivative

High-strength, direct quantitative differentiation data for 2-methyl-3,3'-spirobi[benzo[f]chromene] versus specific named comparators is extremely limited in the open primary literature. As a critical baseline, the unsubstituted parent compound, di-β-naphthospiropyran (3,3'-spirobi[benzo[f]chromene]), was shown by Reitz and Kalafawy to exhibit a quantifiable thermochromic response in phenetole solution, producing a single absorption band in the green region whose intensity varied predictably with temperature [1]. From this data, an activation energy (Q) for the thermal conversion to the colored merocyanine form was calculated. While the exact Q value for the 2-methyl derivative has not been publicly reported in an equivalent study, the methyl substituent's electron-donating effect is expected, based on class-level structure-activity relationships, to lower this activation barrier and cause a bathochromic shift in λ_max compared to the parent [1][2]. This inference is supported by the general principle that substituents which stabilize the merocyanine form enhance thermochromic and photochromic response. Until a direct comparative study is published, this class-level inference highlights a mechanistic point of differentiation to be verified upon procurement.

Thermochromism Spiropyran Activation Energy

Physicochemical Differentiation: Melting Point and Purity Assessment vs. Parent Spirobi(naphthopyran)

A fundamental and quantifiable differentiation point lies in the physicochemical properties critical for procurement and formulation. 2-Methyl-3,3'-spirobi[benzo[f]chromene] is reported to have a melting point of 90–92 °C, in contrast to its unsubstituted parent analog, 3,3'-spirobi[benzo[f]chromene] (CAS 178-10-9), which has a predicted boiling point of 593.5 °C and lacks a reported sharp melting point in the same databases . This difference in solid-state thermal behavior provides a practical quality control (QC) benchmark for confirming identity and purity of the procured material using differential scanning calorimetry (DSC) or melting point apparatus. The presence of a sharp melting point is a direct indicator of crystalline purity and consistency, a key parameter for reproducible formulation in polymer hosts.

Material Characterization Purity Melting Point

Application Scenarios for 2-Methyl-3,3'-spirobi[benzo[f]chromene] Based on Class Properties and Physicochemical Differentiation


Research on Substituent Effects in Thermochromic Spiropyrans

This compound is an optimal candidate for systematic studies investigating how a single methyl group on the naphthopyran ring modulates the thermochromic activation energy (Q) and absorption band position. The foundational baseline data for the unsubstituted parent (Reitz & Kalafawy, 1953) provides a direct quantitative benchmark [1]. A head-to-head study using the 2-methyl derivative in identical solvent and temperature conditions would directly quantify the substituent's impact on the spiro-merocyanine equilibrium, filling a noted gap in the literature.

Crystalline Purity Benchmarking for Polymer-Dispersed Photochromic Devices

The well-defined melting point of 90–92 °C for 2-methyl-3,3'-spirobi[benzo[f]chromene] makes it a superior candidate for applications requiring high-purity crystalline dopants in polymer matrices. Unlike its parent analog which lacks this sharp thermal signature, the methyl derivative can be easily purified by recrystallization, and its crystalline integrity can be non-destructively verified prior to blending, ensuring batch-to-batch consistency in optical film casting.

Exploration of Lower-Temperature Thermochromic and Photochromic Switching

Based on class-level inference that electron-donating substituents lower the energy barrier for merocyanine formation [2], this methyl-substituted derivative is hypothesized to exhibit thermochromism and photochromism at lower temperatures or with faster kinetics than the parent. This makes it a prime candidate for prototyping energy-efficient smart windows or low-power optical switches where the activation must occur closer to ambient conditions.

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